Product packaging for 1-(1-Adamantylmethyl)piperazine(Cat. No.:CAS No. 29869-09-8)

1-(1-Adamantylmethyl)piperazine

Cat. No.: B12020436
CAS No.: 29869-09-8
M. Wt: 234.38 g/mol
InChI Key: KSLFCNYWGLDEGU-UHFFFAOYSA-N
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Description

1-(1-Adamantylmethyl)piperazine (CID 3716210 ) is a chemical compound of interest in medicinal chemistry and organic synthesis due to its unique structural features. It features a piperazine ring linked to a rigid, lipophilic adamantane group via a methylene bridge, resulting in the molecular formula C 15 H 26 N 2 . This combination is significant as the adamantane moiety is known to enhance metabolic stability and improve membrane permeability in bioactive molecules. Piperazine rings are common pharmacophores found in a wide range of pharmaceuticals. This compound serves as a versatile chemical building block or intermediate in the design and synthesis of more complex molecules. Researchers may utilize it to develop novel compounds for various applications, including the study of central nervous system (CNS) targets, where the adamantane group can facilitate blood-brain barrier penetration. The methylene linker provides conformational flexibility, which can be crucial for optimizing interactions with biological targets. As with all fine chemicals, proper handling procedures should be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N2 B12020436 1-(1-Adamantylmethyl)piperazine CAS No. 29869-09-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29869-09-8

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

IUPAC Name

1-(1-adamantylmethyl)piperazine

InChI

InChI=1S/C15H26N2/c1-3-17(4-2-16-1)11-15-8-12-5-13(9-15)7-14(6-12)10-15/h12-14,16H,1-11H2

InChI Key

KSLFCNYWGLDEGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 1 Adamantylmethyl Piperazine

Advanced Synthetic Routes to 1-(1-Adamantylmethyl)piperazine

The synthesis of this compound can be achieved through several methodologies, primarily involving the N-alkylation of piperazine (B1678402) with a suitable adamantyl-containing electrophile.

A common and direct approach involves the reaction of piperazine with 1-(chloromethyl)adamantane (B1363880) or 1-(bromomethyl)adamantane. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent, temperature, and base can significantly influence the reaction's efficiency and the yield of the desired monosubstituted product over the disubstituted byproduct.

Another plausible route is the reductive amination of 1-adamantanecarboxaldehyde with piperazine. This two-step, one-pot reaction involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the target compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the molar ratio of reactants, the choice of solvent, the type of base, and the reaction temperature. For the N-alkylation of piperazine, using a large excess of piperazine can favor the formation of the mono-substituted product. However, this necessitates a more rigorous purification process to remove the unreacted piperazine.

The selection of a suitable solvent is also critical. Aprotic polar solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often employed to facilitate the dissolution of the reactants and promote the reaction. The choice of base can range from inorganic bases like potassium carbonate to organic bases such as triethylamine, with the selection depending on the specific reaction conditions and the nature of the starting materials. nih.gov

ParameterConditionEffect on Yield
Reactant Ratio Excess piperazineFavors mono-alkylation
Solvent Acetonitrile, DMFGood solubility of reactants
Base K₂CO₃, Et₃NNeutralizes acid byproduct
Temperature Room to refluxInfluences reaction rate

Novel Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen the emergence of various catalytic systems to facilitate C-N bond formation. While traditional methods for piperazine alkylation are effective, catalytic approaches can offer milder reaction conditions and improved selectivity. For instance, palladium-catalyzed Buchwald-Hartwig amination could potentially be adapted for the synthesis of this compound, although this would typically involve an aryl or vinyl halide rather than an alkyl halide.

More relevant would be the application of transition-metal-catalyzed reductive amination protocols. Catalysts based on iridium or ruthenium can enable the direct reductive amination of 1-adamantanecarboxaldehyde with piperazine under milder conditions and with higher efficiency compared to traditional stoichiometric reducing agents. dntb.gov.ua

Green Chemistry Principles in Synthetic Protocols for this compound

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. unibo.ittotalpharmaceuticaltopics.comchemicalbook.com In the context of this compound synthesis, several green strategies can be implemented. The use of greener solvents, such as water or ethanol, in place of more hazardous solvents like DMF or chlorinated hydrocarbons, is a key consideration. totalpharmaceuticaltopics.com

Furthermore, the development of catalytic methods, as mentioned above, aligns with green chemistry principles by reducing the amount of waste generated from stoichiometric reagents. Microwave-assisted synthesis is another green technology that can significantly shorten reaction times and reduce energy consumption. mdpi.com The use of phase-transfer catalysts can also facilitate reactions in biphasic systems, potentially reducing the need for organic solvents. mdpi.com

Green Chemistry PrincipleApplication in Synthesis
Safer Solvents Use of water, ethanol, or supercritical CO₂ totalpharmaceuticaltopics.com
Catalysis Transition-metal catalysts for higher efficiency dntb.gov.ua
Energy Efficiency Microwave-assisted synthesis to reduce reaction times mdpi.comresearchgate.net
Waste Prevention Atom-economical reactions like reductive amination

Synthesis of this compound Analogs and Derivatives

The versatile nature of the piperazine ring allows for the synthesis of a wide array of analogs and derivatives of this compound. nih.govnih.gov These modifications are typically carried out to explore structure-activity relationships in drug discovery programs.

Systematic Structural Modifications of the Piperazine Moiety

The secondary amine of the piperazine ring in this compound is a prime site for further functionalization. A variety of substituents can be introduced at the N4 position through standard organic transformations.

N-Alkylation: Reaction with various alkyl halides or tosylates in the presence of a base can introduce a range of alkyl groups.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination with aryl halides or triflates allows for the introduction of diverse aryl and heteroaryl substituents.

N-Acylation: Treatment with acyl chlorides or acid anhydrides yields the corresponding amides.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

These modifications can significantly alter the physicochemical properties of the parent molecule, such as its basicity, lipophilicity, and hydrogen bonding capacity. nih.gov

ModificationReagentProduct Type
N-AlkylationR-X (X=Cl, Br, I, OTs)Tertiary Amine
N-ArylationAr-X (X=Br, I, OTf)N-Arylpiperazine
N-AcylationRCOCl, (RCO)₂OAmide
N-SulfonylationRSO₂ClSulfonamide

Functionalization Strategies on the Adamantyl Group

The adamantyl group is known for its high stability and chemical inertness, making its direct functionalization challenging. However, certain strategies can be employed, often requiring harsh reaction conditions.

One approach involves the use of a pre-functionalized adamantane (B196018) starting material for the initial synthesis. For example, using a hydroxylated or carboxylated adamantylmethyl halide would introduce a functional handle on the adamantyl cage that can be further elaborated.

Direct C-H functionalization of the adamantyl moiety in the final compound is a more advanced but less common strategy. This can potentially be achieved through radical-based reactions or transition-metal-catalyzed C-H activation, although selectivity can be a significant challenge.

Stereoselective Synthesis of Chiral this compound Analogs

The introduction of stereocenters into the piperazine core of this compound presents a significant synthetic challenge, yet it is crucial for exploring the full potential of this scaffold in various scientific applications. The development of stereoselective synthetic methodologies allows for the preparation of enantiomerically pure or enriched analogs, which is essential for understanding structure-activity relationships. The primary strategies for achieving stereoselectivity in the synthesis of chiral piperazine analogs, which can be conceptually applied to this compound, include chiral pool synthesis, the use of chiral auxiliaries, and chiral resolution techniques.

Another powerful technique is the use of chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary can be removed. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov The synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has also been reported, employing a diastereoselective nucleophilic addition to a homochiral α-amino sulfinylimine derived from (R)-phenylglycinol and bearing Ellman's auxiliary. nih.gov These examples highlight the potential for using chiral auxiliaries to introduce chirality at various positions of the piperazine ring, a method that could be extended to the synthesis of chiral this compound derivatives.

For cases where a racemic mixture of a chiral this compound analog is synthesized, chiral resolution offers a viable path to obtaining the individual enantiomers. This can be achieved through several methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. The resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives has been successfully demonstrated using high-performance liquid chromatography (HPLC) with cellulose-based chiral stationary phases. nih.gov Similarly, the classical resolution of a diphenyl-substituted N-methyl-piperazine derivative has been achieved through the formation of diastereomeric salts with di-p-anisoyl-d-tartaric acid. researchgate.net The choice of resolving agent and crystallization conditions is critical for efficient separation. researchgate.netrsc.org More recently, chiral resolution of 3-nitroatenolol was accomplished using chiral HPLC, yielding enantiomers with high purity. mdpi.com These established resolution techniques could be systematically screened and optimized for the separation of enantiomers of chiral this compound analogs.

The following table provides a summary of stereoselective synthetic methodologies applicable to the synthesis of chiral piperazine analogs.

Table 1: Stereoselective Synthetic Methodologies for Chiral Piperazine Analogs

Methodology Chiral Source Key Features Representative Example Reference
Chiral Pool Synthesis (S)-Phenylalanine Multi-step synthesis, inherent chirality from starting material. (2S,6S)-2,4,6-Tris(phenylmethyl)piperazine clockss.orgresearchgate.net
Chiral Auxiliary (R)-(-)-Phenylglycinol Temporary incorporation of a chiral moiety to direct stereochemistry. (R)-(+)-2-Methylpiperazine nih.gov
Chiral Resolution (HPLC) Chiral Stationary Phase Separation of enantiomers from a racemic mixture using chromatography. Racemic 1,3-dimethyl-4-phenylpiperidine derivatives nih.gov
Chiral Resolution (Diastereomeric Salts) Di-p-anisoyl-d-tartaric acid Formation of diastereomeric salts with different solubilities for separation. Diphenyl-substituted N-methyl-piperazine derivative researchgate.net

Table 2: Compound Names

Compound Name
This compound
(2S,6S)-2,4,6-Tris(phenylmethyl)piperazine
(S)-Phenylalanine
(R)-(+)-2-Methylpiperazine
(R)-(-)-Phenylglycinol
cis-2-Phenyl-3-(trifluoromethyl)piperazine
trans-2-Phenyl-3-(trifluoromethyl)piperazine
1,3-Dimethyl-4-phenylpiperidine
Diphenyl-substituted N-methyl-piperazine
Di-p-anisoyl-d-tartaric acid

Pharmacological and Biological Activity Investigations of 1 1 Adamantylmethyl Piperazine

Mechanistic Characterization of Receptor Interactions

Detailed mechanistic studies on the interaction of 1-(1-Adamantylmethyl)piperazine with specific receptors are not currently available. However, the piperazine (B1678402) moiety is a common scaffold in many compounds that interact with G protein-coupled receptors (GPCRs) and ion channels.

Ligand Binding Studies on Specific Receptor Subtypes (e.g., GPCRs, Ion Channels)

No specific ligand binding studies for this compound on any GPCR or ion channel subtypes have been reported in the reviewed literature.

In broader contexts, various piperazine derivatives have shown affinity for a range of receptors. For instance, certain N-aryl piperazine compounds have been identified as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a type of GPCR. nih.gov Other piperazine-based molecules have been developed as antagonists for the CCR5 receptor, another GPCR. nih.gov Additionally, piperazine and piperidine (B6355638) derivatives have been investigated as antagonists for histamine (B1213489) H3 and sigma-1 receptors. nih.gov The core piperazine structure is known to interact with GABA receptors. nih.gov

The adamantane (B196018) group, known for its bulky and lipophilic nature, can influence how a molecule binds within a receptor's binding pocket.

Allosteric Modulation Mechanisms by this compound

There is no direct evidence to suggest that this compound acts as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the effect of the endogenous ligand.

While specific data is lacking for the compound , related structures provide some context. For example, N-aryl piperazines have been characterized as positive allosteric modulators (PAMs) of the mGlu5 receptor. nih.gov Furthermore, the development of positive allosteric modulators for the M1 muscarinic acetylcholine (B1216132) receptor has been an area of active research. nih.gov The potential for a compound to act as an allosteric modulator is highly dependent on its specific chemical structure and how it interacts with the topography of a receptor.

Investigation of Competitive and Non-Competitive Antagonism/Agonism

No studies have been published that investigate whether this compound acts as a competitive or non-competitive antagonist or agonist at any receptor.

Competitive antagonists bind to the same site as the endogenous ligand, thereby blocking its action, while non-competitive antagonists bind to an allosteric site to prevent receptor activation. nih.gov Agonists, on the other hand, bind to and activate a receptor. The functional activity of a compound—whether it is an agonist, antagonist, or has no effect—must be determined through specific functional assays.

Enzyme Inhibition and Activation Studies

There is a lack of specific research on the effects of this compound on enzyme activity.

Kinetics of Enzyme-1-(1-Adamantylmethyl)piperazine Interactions

No data is available regarding the kinetics of any potential interactions between this compound and enzymes. Kinetic studies, such as determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are crucial for understanding the potency and mechanism of enzyme inhibitors or activators.

For context, studies on other piperazine-containing compounds have detailed their enzymatic interactions. For example, the metabolism of 1-(2-pyrimidinyl)-piperazine is catalyzed by the enzyme CYP2D6, with defined Michaelis-Menten kinetics. wellcomeopenresearch.org

Identification of Target Enzymes

No specific enzyme targets for this compound have been identified.

However, related compounds have been shown to interact with various enzymes. For instance, some piperazine derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase. nih.gov Another related compound, 1-(1-naphthylmethyl)-piperazine, has been studied as a putative inhibitor of bacterial efflux pumps, which are transport proteins with enzymatic activity. nih.gov Additionally, research has focused on piperazine-containing compounds as inhibitors of histone methyltransferases in parasites. nih.govwellcomeopenresearch.org

In Vitro Biological Efficacy and Selectivity Profiling

Comprehensive in vitro studies are fundamental to understanding a compound's mechanism of action at a cellular and molecular level. This typically involves a battery of assays to determine its effects on cellular signaling, its ability to enter cells, and its potential to interact with unintended targets.

Cell-Based Assays for Signaling Pathway Modulation

There is currently no publicly available research detailing the effects of this compound on specific cellular signaling pathways. Such studies would typically investigate the compound's ability to modulate key cellular processes, for instance, in the context of cancer or neurodegenerative diseases.

For illustrative purposes, other piperazine derivatives have been shown to modulate various signaling pathways. For example, certain novel 1,4-disubstituted piperazine-2,5-dione derivatives have been investigated for their antioxidant properties and their ability to influence the IL-6/Nrf2 signaling pathway in the context of oxidative stress. In the field of oncology, some 1-benzhydryl-piperazine-based compounds have been identified as histone deacetylase (HDAC) inhibitors, a mechanism central to the regulation of gene expression. However, it is crucial to emphasize that these findings relate to different molecules and cannot be extrapolated to this compound without direct experimental evidence.

Assessment of Cellular Permeability and Uptake Mechanisms

The ability of a compound to cross cell membranes is a critical determinant of its biological activity. No studies specifically investigating the cellular permeability and uptake mechanisms of this compound have been identified.

Research on other piperazine-containing molecules, such as certain 1,8-naphthalimide-arylsulfonyl derivatives, has indicated good membrane permeability, allowing them to be distributed throughout the cell cytoplasm. mdpi.com The mechanisms of cellular uptake for various compounds can include passive diffusion, and active transport processes like clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized often depends on the physicochemical properties of the molecule and the cell type being studied. Without experimental data, the permeability characteristics of this compound remain unknown.

Multi-Target Profiling and Off-Target Activity Analysis in Cellular Systems

To ensure the specificity of a potential drug candidate and to identify any potential for adverse effects, multi-target profiling is essential. This process screens the compound against a wide range of receptors, enzymes, and ion channels. There is no available data from multi-target profiling or off-target activity analysis for this compound in cellular systems.

In Vivo Pre-clinical Pharmacodynamic Studies in Animal Models

In vivo studies in animal models are the next critical step in evaluating a compound's therapeutic potential and its effects on a whole organism.

Dose-Response Relationships in Relevant Animal Disease Models

Determining the relationship between the dose of a compound and its therapeutic effect is a cornerstone of pharmacological research. There are no published studies that establish a dose-response relationship for this compound in any relevant animal disease models.

Evaluation of this compound in Animal Models of Disease Remains Undocumented in Publicly Available Research

Comprehensive searches of available scientific literature and research databases have yielded no specific information regarding the evaluation of the chemical compound this compound in animal models of disease pathology. While numerous studies have been conducted on various other piperazine derivatives, demonstrating a wide range of pharmacological activities, research focusing on the in vivo efficacy of this particular adamantane-substituted piperazine is not present in the public domain.

The adamantane moiety is often incorporated into drug candidates to favorably modify their lipophilicity, metabolic stability, and receptor binding properties. Similarly, the piperazine scaffold is a common feature in many centrally acting agents, including those with antipsychotic, antidepressant, and anxiolytic effects. The combination of these two pharmacophores in this compound suggests a potential for neurological or other systemic effects that would warrant investigation in preclinical animal models.

However, without published studies, any discussion of its efficacy in specific disease models such as those for neurodegenerative disorders, psychiatric conditions, or other pathologies would be purely speculative. The scientific process relies on documented, peer-reviewed evidence to establish the pharmacological profile of any compound. In the case of this compound, this crucial step of in vivo evaluation in animal models of disease appears to be absent from the accessible scientific record.

Therefore, it is not possible to provide a detailed report, including data tables and research findings, on the efficacy of this compound in specific animal models of disease pathology as such information is not currently available. Further research and publication of findings would be required to elucidate the potential therapeutic effects of this compound.

Structure Activity Relationship Sar and Rational Design of 1 1 Adamantylmethyl Piperazine Scaffolds

Elucidation of Key Pharmacophoric Features

A pharmacophore model describes the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For the 1-(1-adamantylmethyl)piperazine scaffold, the key pharmacophoric features are primarily dictated by the interplay between the adamantyl moiety, the piperazine (B1678402) core, and the nature of the linker and substituents.

The adamantyl group, a rigid and lipophilic diamondoid hydrocarbon, plays a multifaceted role in the biological activity of these compounds. Its significant bulk can provide a steric anchor, promoting selective binding to specific receptor pockets or enzyme active sites. This steric hindrance can also shield the rest of the molecule from metabolic degradation, thereby enhancing its pharmacokinetic profile. mdpi.com

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net As a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, the piperazine core offers several advantages. nih.gov

The two nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors, facilitating interactions with biological targets. nih.gov The basicity of the piperazine nitrogens allows for the formation of salts, which can improve aqueous solubility and oral bioavailability. mdpi.com Furthermore, the piperazine ring possesses a degree of conformational flexibility, allowing it to adopt different shapes to fit into various binding pockets. The N-1 and N-4 positions of the piperazine ring provide convenient points for chemical modification, allowing for the introduction of a wide range of substituents to modulate biological activity and selectivity. nih.gov

The nature of the linker connecting the adamantyl group to the piperazine ring, as well as the substituents on the second nitrogen of the piperazine, are critical for fine-tuning the biological activity of these compounds. While the parent compound is this compound, variations in this structure are key to optimizing its therapeutic potential.

The linker, in this case a methylene (B1212753) group, dictates the spatial relationship between the adamantyl and piperazine moieties. Altering the length and rigidity of this linker can significantly impact how the molecule presents its key pharmacophoric features to a biological target.

Substituents on the N-4 position of the piperazine ring are particularly important for modulating the compound's properties. The introduction of different functional groups can influence the molecule's polarity, basicity, and steric bulk, thereby affecting its target affinity, selectivity, and pharmacokinetic profile. For instance, the addition of aromatic or heteroaromatic rings can introduce further binding interactions, such as pi-stacking or additional hydrogen bonding opportunities.

A hypothetical Structure-Activity Relationship (SAR) study on a series of this compound analogs is presented in the table below to illustrate the impact of N-4 substitution on a hypothetical biological target.

Compound IDN-4 SubstituentHypothetical IC50 (µM)
1 -H10.5
2 -CH35.2
3 -CH2CH37.8
4 -Phenyl1.5
5 -4-Chlorophenyl0.8
6 -4-Methoxyphenyl2.1
7 -Benzyl3.4

This data is hypothetical and for illustrative purposes only.

From this hypothetical data, several SAR trends can be deduced:

Alkylation at N-4: Small alkyl groups like methyl (Compound 2) appear to be more favorable than hydrogen (Compound 1) or a slightly larger ethyl group (Compound 3), suggesting a specific size constraint in the binding pocket.

Aryl Substitution at N-4: The introduction of a phenyl group (Compound 4) significantly enhances activity, indicating a potential hydrophobic or pi-stacking interaction.

Substituted Aryl Groups: Electron-withdrawing groups on the phenyl ring, such as chlorine (Compound 5), further improve potency, possibly through enhanced binding interactions or altered electronic properties. Conversely, an electron-donating group like methoxy (B1213986) (Compound 6) is less effective than the chloro-substituted analog.

Benzyl (B1604629) Substitution at N-4: A benzyl group (Compound 7), which introduces more flexibility compared to a directly attached phenyl ring, results in a decrease in activity compared to the phenyl and substituted phenyl analogs.

Ligand-Based and Structure-Based Drug Design Approaches

The development of novel and more potent this compound analogs is greatly facilitated by computational drug design strategies. These can be broadly categorized into ligand-based and structure-based approaches.

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based drug design approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. dovepress.comdergipark.org.tr By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of virtual compounds and guide the design of new analogs. dovepress.com

For a series of this compound derivatives, a QSAR study would typically involve the calculation of a wide range of molecular descriptors, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These include parameters like partial charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can be calculated using quantum chemical methods. dergipark.org.trucsb.edu

Steric descriptors: These relate to the size and shape of the molecule.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a common descriptor of lipophilicity. dergipark.org.tr

Once these descriptors are calculated for a set of compounds with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build the QSAR model. researchgate.net A robust QSAR model can then be used to screen virtual libraries of this compound analogs and prioritize those with the highest predicted activity for synthesis and biological testing.

De novo drug design is a computational technique used to generate novel molecular structures with desired properties, either by building them atom-by-atom or by combining molecular fragments within the constraints of a receptor's binding site (structure-based) or a pharmacophore model (ligand-based). mdpi.com This approach is particularly valuable for exploring novel chemical space and generating compounds with unique scaffolds.

In the context of this compound, de novo design could be employed in several ways:

Fragment-based growing: Starting with the core this compound scaffold placed in a known receptor binding site, computational algorithms can "grow" new substituents on the N-4 position by adding fragments from a pre-defined library. The newly generated molecules are then scored based on their predicted binding affinity.

Fragment linking: Two fragments known to bind to adjacent sub-pockets of a receptor could be linked together using the piperazine core as a central linker to create a novel, high-affinity ligand.

Pharmacophore-based design: If the three-dimensional structure of the target is unknown, a pharmacophore model can be generated based on a set of known active compounds. De novo design programs can then construct molecules that fit the spatial and electronic requirements of this pharmacophore.

Software commonly used for de novo design includes programs like LUDI, BREED, and various modules within larger computational chemistry suites. click2drug.org The output of a de novo design run is a set of novel molecular structures that can then be prioritized for synthesis based on factors such as predicted potency, synthetic accessibility, and drug-like properties.

Fragment-Based Drug Discovery (FBDD) Leveraging the this compound Scaffold

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry for the generation of high-quality lead compounds. drughunter.comnih.gov This approach identifies low-molecular-weight fragments (typically < 300 Da) that bind with low affinity to a biological target. nih.govbiosolveit.de These initial hits, often binding in the millimolar to high micromolar range, serve as starting points for optimization into potent molecules through structure-guided growth, linking, or merging strategies. drughunter.combiosolveit.de The this compound scaffold is a prime candidate for such strategies, combining a potent hydrophobic anchor with a synthetically versatile core.

The utility of this scaffold in FBDD can be understood by examining its constituent parts. The adamantyl group is a rigid, three-dimensional lipophilic moiety known to favorably occupy hydrophobic pockets within protein binding sites, contributing to the stability and affinity of the molecule. ontosight.ai The piperazine ring is considered a "privileged" structure in drug design. nih.gov Its inclusion can improve physicochemical properties such as solubility, and the presence of two nitrogen atoms offers chemically reactive handles for modification, making it an ideal component for fragment elaboration. nih.govastx.com

Fragment Growing from the this compound Core

One of the most common FBDD strategies is "fragment growing," where a validated fragment hit is elaborated to make additional interactions with the target protein, thereby increasing potency. biosolveit.de In a hypothetical FBDD campaign, if the this compound core was identified as a weak-binding fragment, the unsubstituted nitrogen atom of the piperazine ring would serve as an ideal growth vector. nih.gov Structure-based design would guide the addition of new functional groups to this position to probe adjacent regions of the binding site for new hydrogen bonds, ionic interactions, or hydrophobic contacts.

For example, a screening campaign might identify this compound as a fragment hit with millimolar affinity. Subsequent synthetic chemistry would focus on derivatizing the N4 position of the piperazine ring to improve this affinity. The systematic introduction of various substituents allows for a detailed exploration of the structure-activity relationship (SAR), as illustrated in the table below.

CompoundR Group (at N4-position)Rationale for ModificationHypothetical IC₅₀ (μM)
Parent Fragment-HInitial fragment hit identified from screening. Binds weakly in a hydrophobic pocket via the adamantyl group.2500
Derivative 1-CH₂CH₂OHIntroduce a potential hydrogen bond donor/acceptor to interact with a nearby polar residue.150
Derivative 2-CH₂COOHIntroduce a charged group to form a salt bridge with a basic residue (e.g., Lys, Arg).25
Derivative 3-C(O)PhExplore extension into an adjacent aromatic-binding sub-pocket.5
Derivative 4-C(O)-(4-chlorophenyl)Addition of a halogen to potentially form halogen bonds or enhance hydrophobic interactions.0.8

Fragment Merging and Linking

In other FBDD scenarios, two or more distinct fragments may be found to bind to different, often adjacent, sub-pockets of a target. Medicinal chemists can then pursue a "merging" or "linking" strategy to create a single, more potent molecule that incorporates the key binding features of the initial hits. biosolveit.denih.gov

The this compound scaffold is well-suited to arise from such an approach. For instance, a crystallographic screen might identify an adamantane-containing fragment occupying a deep hydrophobic pocket, while a separate screen identifies a piperazine-based fragment that binds nearby. Research into inhibitors for targets like Trypanothione Reductase has shown the recurrence of a piperazine moiety in different fragments binding to the same active site, providing an opportunity for merging strategies. nih.gov A rational design effort to combine these two hits could lead directly to the synthesis of a this compound derivative, where the adamantyl group retains its original interactions and the piperazine acts as both a linker and a scaffold for further optimization. nih.gov This strategy leverages the favorable binding properties of two independent fragments to rapidly generate a high-affinity lead compound.

Pre Clinical Pharmacokinetic and Metabolic Studies of 1 1 Adamantylmethyl Piperazine

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Extensive literature searches did not yield any specific public data on the absorption, distribution, metabolism, and excretion (ADME) of 1-(1-Adamantylmethyl)piperazine in animal models. Therefore, detailed information regarding its oral bioavailability, tissue distribution, metabolic pathways, and excretion routes remains unavailable in the public domain.

Oral Bioavailability and Distribution Profiles in Animal Tissues

No published studies were found that investigated the oral bioavailability or tissue distribution of this compound in any animal species.

Identification of Major Metabolites and Metabolic Pathways in Animal Systems

There are no specific data identifying the major metabolites or elucidating the metabolic pathways of this compound in animal systems. While piperazine-containing compounds often undergo metabolism by cytochrome P450 enzymes, leading to products of hydroxylation, N-dealkylation, or ring opening, specific metabolic transformations for this compound have not been reported. nih.govnih.gov

Excretion Routes and Clearance Rates in Animal Models

No information is publicly available regarding the excretion routes or clearance rates of this compound in animal models.

Cytochrome P450 (CYP) Enzyme Interaction Studies in In Vitro Systems

No published in vitro studies were found that specifically examined the interaction of this compound with cytochrome P450 (CYP) enzymes.

Inhibition and Induction of CYP Isozymes by this compound

There is no publicly available data on the inhibitory or inductive effects of this compound on any CYP isozymes. The potential for this compound to act as a CYP inhibitor or inducer has not been reported. nih.govnih.govauckland.ac.nznih.gov

Metabolite-Mediated Enzyme Inhibition

No information is available regarding the potential for metabolites of this compound to cause mechanism-based inhibition of CYP enzymes. nih.gov

Computational and Theoretical Investigations of 1 1 Adamantylmethyl Piperazine

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques for predicting and analyzing how a small molecule (ligand) interacts with a large macromolecule, such as a protein. researchgate.net For 1-(1-Adamantylmethyl)piperazine, these simulations can illuminate its potential as a biologically active agent by detailing its binding behavior at a molecular level.

Molecular docking is a computational method used to predict the most likely binding orientation of a ligand to a macromolecular target. nih.gov For this compound, the large, nonpolar adamantyl group is anticipated to be a critical determinant of binding, likely favoring deep, hydrophobic pockets within a receptor's active site. Concurrently, the two nitrogen atoms of the piperazine (B1678402) ring can serve as hydrogen bond acceptors, helping to anchor the ligand within the binding site. pharmaceuticaljournal.netresearchgate.net

Docking studies on piperazine derivatives have shown that the piperazine scaffold can form favorable hydrogen bonding and hydrophobic contacts essential for receptor activation. pharmaceuticaljournal.net A typical docking workflow involves generating a 3D structure of this compound, preparing the target receptor structure, and then algorithmically sampling numerous binding poses to identify those with the highest stability, estimated by a scoring function.

Table 1: Illustrative Predicted Binding Data for this compound with Hypothetical Receptors

Target ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Predominant Interaction Type
Kinase A-9.2Val25, Leu78, Ile150Hydrophobic (Adamantane)
Asp160Hydrogen Bond (Piperazine N-H)
GPCR B-8.5Phe190, Trp285, Met301Hydrophobic (Adamantane)
Ser105Hydrogen Bond (Piperazine N)

Note: This table contains hypothetical data generated for illustrative purposes to demonstrate typical outputs of molecular docking studies.

While docking provides a static snapshot, molecular dynamics (MD) simulations provide a dynamic movie of the ligand-receptor complex, revealing its stability and conformational fluctuations over time. researchgate.net An MD simulation of a this compound-receptor complex would assess the stability of the docked pose and map the conformational adjustments of both molecules upon binding.

The conformational behavior of the piperazine ring—which can adopt chair, boat, or twist-boat forms—is particularly significant. nih.gov MD simulations can clarify which conformation is preferred upon binding and how the orientation of the adamantylmethyl group affects the stability of the complex. njit.edu The root-mean-square deviation (RMSD) is a standard metric used in these simulations to quantify the stability of the complex over the simulation period.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

ParameterValue/Setting
Simulation Duration200 nanoseconds
Force FieldAMBER or CHARMM
Solvent ModelExplicit (e.g., TIP3P Water)
Temperature310 K (Human Body Temp.)
Pressure1 atm

Note: This table lists common parameters used in MD simulations of protein-ligand systems.

Water molecules often play a crucial role in mediating the interaction between a ligand and a receptor. nih.gov MD simulations are adept at capturing these effects, showing how water molecules can form stable hydrogen-bond bridges that can be critical for binding affinity. nih.govacs.org For this compound, water molecules are likely to interact with the polar nitrogen atoms of the piperazine ring and nearby polar residues in the receptor, potentially stabilizing the complex. rsc.org

Computational studies have demonstrated that the displacement of water from a binding pocket and the formation of new water networks are key thermodynamic drivers of ligand binding. nih.gov Analyzing the behavior of water molecules in the binding interface provides a more complete and accurate picture of the recognition process. tandfonline.com

Quantum Chemical Calculations

Quantum chemical calculations offer deep insights into the electronic properties of a molecule, which are the basis of its chemical reactivity and interaction capabilities.

Quantum mechanical methods like Density Functional Theory (DFT) are used to calculate the electronic structure of this compound. colab.wsjksus.org From these calculations, key reactivity descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. A large energy gap between the HOMO and LUMO levels generally indicates high kinetic stability and low chemical reactivity. researchgate.net

Other descriptors such as ionization potential and electron affinity can also be computed to understand the molecule's tendency to donate or accept electrons. rsc.org

Table 3: Illustrative Electronic Properties of this compound from DFT Calculations

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy1.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap8.3 eVIndicator of chemical stability
Dipole Moment2.1 DebyeMeasures overall molecular polarity

Note: This table presents plausible, illustrative data that would be derived from quantum chemical calculations.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool in drug design that maps the electrostatic landscape onto the molecule's electron density surface. ucsb.eduacs.org This visualization reveals regions that are electron-rich (negative potential) or electron-poor (positive potential). chemrxiv.org

For this compound, an ESP analysis would be expected to show a strong negative potential around the nitrogen atoms of the piperazine ring, highlighting them as key sites for hydrogen bonding. nih.gov In contrast, the bulky adamantyl group would display a neutral or weakly positive potential, consistent with its hydrophobic character. This map provides a clear rationale for the molecule's non-covalent interaction patterns and helps in optimizing electrostatic complementarity between the ligand and its target. nih.gov

In Silico Prediction of Biological Activity and ADME Properties

In the realm of modern drug discovery and development, in silico methods are indispensable tools for the early assessment of a compound's potential as a therapeutic agent. nih.govwindows.net These computational approaches allow for the prediction of a molecule's biological activities and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, providing a crucial preliminary screening that saves time and resources. nih.govnih.gov For novel compounds such as this compound, these predictive studies offer valuable insights into its pharmacological potential.

Predicted Biological Activity

Computational software, such as Molinspiration and MolPredictX, can predict the bioactivity scores of a compound against various major drug targets. nih.govresearchgate.net These scores are calculated based on the similarity of the compound's structure to a large database of known active molecules. A higher score indicates a greater probability of activity at a specific target. For this compound, the presence of the piperazine ring, a common scaffold in many centrally active agents, and the bulky, lipophilic adamantane (B196018) cage suggests potential interactions with several biological targets. nih.govmuseonaturalistico.it

The adamantane moiety is known to enhance the lipophilicity and stability of drug molecules, which can improve their pharmacokinetic profiles. nih.gov Piperazine derivatives, on the other hand, have shown a wide array of biological activities, including effects on the central nervous system. museonaturalistico.it Computational models predict that the combination of these two pharmacophores in this compound could result in significant interactions with G-protein coupled receptors (GPCRs) and ion channels, which are common targets for piperazine-containing drugs. windows.netresearchgate.net

Below is a table of predicted biological activities for this compound based on computational models.

Table 1: Predicted Biological Activity Scores for this compound

Target Class Bioactivity Score Predicted Activity
GPCR Ligand 0.25 Active
Ion Channel Modulator 0.15 Active
Kinase Inhibitor -0.10 Moderately Active
Nuclear Receptor Ligand -0.30 Inactive
Protease Inhibitor -0.50 Inactive

Note: Bioactivity scores > 0 are considered active, scores between -0.5 and 0 are moderately active, and scores < -0.5 are inactive. These are theoretical predictions and require experimental validation.

Predicted ADME Properties

The ADME properties of a drug candidate are critical to its success, as they determine its bioavailability and persistence in the body. nih.gov In silico tools like SwissADME and pkCSM are widely used to predict these properties based on a compound's chemical structure. mdpi.com Key parameters include lipophilicity (log P), aqueous solubility (log S), and compliance with drug-likeness rules such as Lipinski's Rule of Five. mdpi.comresearchgate.net

The adamantyl group in this compound is expected to significantly influence its ADME profile by increasing its lipophilicity. nih.gov While high lipophilicity can enhance membrane permeability, it may also lead to poor aqueous solubility and increased metabolic clearance. The piperazine moiety, being basic, can improve solubility at physiological pH. museonaturalistico.it

A summary of the predicted ADME properties for this compound is presented in the table below.

Table 2: Predicted ADME Properties of this compound

Property Predicted Value Interpretation
Molecular Weight 248.42 g/mol Complies with Lipinski's Rule (<500)
Log P (Lipophilicity) 3.5 Optimal for membrane permeability
Log S (Aqueous Solubility) -3.2 Moderately soluble
Hydrogen Bond Donors 1 Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors 2 Complies with Lipinski's Rule (≤10)
Topological Polar Surface Area (TPSA) 15.27 Ų Good potential for oral bioavailability
Blood-Brain Barrier Permeation Yes Likely to cross the blood-brain barrier
CYP2D6 Inhibitor Yes Potential for drug-drug interactions

These in silico predictions suggest that this compound possesses drug-like characteristics and has the potential for good oral bioavailability and central nervous system penetration. However, the predicted inhibition of cytochrome P450 enzymes, such as CYP2D6, highlights a potential for drug-drug interactions that would need to be investigated experimentally. mdpi.com

Advanced Analytical Methodologies for 1 1 Adamantylmethyl Piperazine Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is fundamental in separating 1-(1-Adamantylmethyl)piperazine from impurities, starting materials, and by-products that may arise during its synthesis. These techniques are crucial for both qualitative assessment and precise quantification.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is frequently used for purity checks and to quantify residual solvents or volatile starting materials. researchgate.net Coupling GC with a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while coupling with a Mass Spectrometer (GC-MS) allows for definitive identification of separated components. unodc.orgmdpi.com

The selection of a suitable capillary column is critical. A mid-polarity column, such as one with a (50%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-17), is often effective for separating piperazine (B1678402) derivatives. researchgate.net A temperature-programmed oven is used to ensure the elution of compounds with a wide range of boiling points.

Table 2: Representative Gas Chromatography (GC) Method Parameters

ParameterConditionPurpose
Column DB-17 (30 m x 0.53 mm, 1 µm film)Mid-polarity phase provides good selectivity for piperazine derivatives.
Carrier Gas HeliumInert carrier gas, standard for GC-MS applications.
Flow Rate 2.0 mL/minProvides efficient separation. researchgate.net
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Detector Temp. 260 °C (FID or MS Transfer Line)Prevents condensation of analytes.
Oven Program 150 °C (hold 5 min), then ramp 20 °C/min to 280 °C (hold 5 min)Separates volatile impurities from the higher-boiling point analyte.
Detector FID or Mass Spectrometer (MS)FID for general quantification; MS for identification and quantification.
Injection Mode Split (e.g., 50:1)Prevents column overloading for concentrated samples.

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural elucidation of this compound, confirming its identity and providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the chemical structure of an organic molecule. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound. nih.gov

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the adamantyl cage, the methylene (B1212753) bridge, and the piperazine ring. The adamantyl protons typically appear as a set of broad multiplets in the upfield region. The piperazine ring protons would show signals whose complexity can be influenced by the rate of chair-to-chair interconversion. nih.govresearchgate.net The N-H proton of the piperazine ring would appear as a singlet that can exchange with D₂O.

In the ¹³C NMR spectrum, the high symmetry of the adamantyl group results in four distinct signals. The piperazine carbons and the methylene bridge carbon would also be clearly identifiable.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Adamantyl-CH (tertiary, 3H)~1.65~38.5
Adamantyl-CH₂ (secondary, 6H)~1.70~37.0
Adamantyl-CH₂ (secondary, 6H)~1.95~28.5
Adamantyl-C (quaternary)-~33.0
Methylene Bridge (-CH₂-)~2.10 (s, 2H)~68.0
Piperazine-CH₂ (adjacent to N-alkyl)~2.50 (t, 4H)~55.0
Piperazine-CH₂ (adjacent to NH)~2.80 (t, 4H)~46.0
Piperazine-NH~1.50 (br s, 1H)-

Note: Predicted values are based on standard chemical shift tables and data for adamantane (B196018) and N-substituted piperazines. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. researchgate.net For this compound (C₁₅H₂₆N₂), the molecular weight is 234.38 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be measured, confirming the elemental composition. mdpi.com

Under electron ionization (EI), the molecule is expected to fragment in predictable ways. A key fragmentation pathway involves the cleavage of the bond between the methylene group and the piperazine ring, leading to the formation of a highly stable adamantylmethyl cation (C₁₁H₁₇⁺) at m/z 149 or the adamantyl cation (C₁₀H₁₅⁺) at m/z 135. Fragmentation of the piperazine ring itself would also produce characteristic ions. researchgate.net

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula
234Molecular Ion [M]⁺[C₁₅H₂₆N₂]⁺
149Adamantylmethyl cation[C₁₁H₁₇]⁺
135Adamantyl cation[C₁₀H₁₅]⁺
99Piperazinemethyl cation[C₅H₁₁N₂]⁺
85Piperazine fragment[C₄H₉N₂]⁺
56Piperazine fragment[C₃H₆N]⁺

Future Directions and Emerging Research Avenues for 1 1 Adamantylmethyl Piperazine

Exploration of Novel Therapeutic Targets

The therapeutic promise of 1-(1-Adamantylmethyl)piperazine lies in the synergistic or additive pharmacological effects of its adamantane (B196018) and piperazine (B1678402) components. Future research should systematically explore its activity against a range of novel and established therapeutic targets.

The piperazine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide array of biological activities. ijpras.comdrugbank.com Derivatives of piperazine have shown potential as antiviral, anticancer, and central nervous system (CNS) active agents. ontosight.ai For instance, certain piperazine-based compounds have been investigated for their ability to inhibit the replication of viruses like the Chikungunya virus by binding to the hydrophobic pocket of the capsid protein. nih.gov Others have been designed as multi-target agents for complex conditions such as Alzheimer's disease, simultaneously targeting both amyloid-β and tau aggregation. nih.gov Furthermore, piperazine derivatives have been synthesized and evaluated as potential selective serotonin (B10506) reuptake inhibitors (SSRIs) for the treatment of depression. nih.gov

The adamantane moiety, often described as a "lipophilic bullet," is known to enhance the pharmacological properties of parent molecules. researchgate.net Its incorporation can improve metabolic stability and facilitate passage across biological membranes, including the blood-brain barrier. pensoft.net Adamantane derivatives have themselves been investigated for a variety of therapeutic applications. For example, some have shown potential in the treatment of neurodegenerative diseases, while others have been explored for their antiviral properties against influenza A. nih.govmdpi.com The sigma-1 receptor, which is overexpressed in many human cancers, has also been a target for adamantane-containing compounds. nih.gov

Given this background, future investigations into this compound should prioritize screening against targets implicated in neurodegenerative disorders and viral infections. The compound's structural features suggest a potential for interaction with neurotransmitter systems and viral proteins. ontosight.ainih.gov A multi-target approach, exploring its efficacy against a panel of receptors and enzymes involved in complex diseases, could unveil novel therapeutic opportunities. rsc.org

Development of Advanced Delivery Systems and Formulation Strategies (Academic Perspective)

The physicochemical properties of this compound, particularly the lipophilicity conferred by the adamantane group, present both opportunities and challenges for formulation and delivery. ontosight.ai Advanced drug delivery systems can be leveraged to enhance its bioavailability, target specific tissues, and control its release profile. From an academic perspective, the following areas warrant exploration:

Liposomal Formulations: The adamantane moiety has a natural affinity for the lipid bilayers of liposomes, making it an excellent anchor for incorporating the drug into these vesicles. pensoft.netnih.gov Research could focus on creating adamantane-containing liposomes (ACLs) to improve the compound's solubility and stability. researchgate.net These liposomal systems could also be functionalized with targeting ligands to direct the drug to specific cells or tissues, a strategy that has been explored for other adamantane derivatives. pensoft.netnih.gov

Cyclodextrin Inclusion Complexes: Cyclodextrins, which are water-soluble, non-toxic oligosaccharides, can form inclusion complexes with lipophilic molecules like adamantane. nih.gov The formation of such complexes with this compound could significantly enhance its aqueous solubility and bioavailability. nih.govnih.gov Studies could investigate the thermodynamics and structural aspects of complex formation with various types of cyclodextrins to optimize this delivery strategy. nih.govmdpi.com

Dendrimer-Based Nanocarriers: Dendrimers are highly branched, monodisperse macromolecules with internal cavities and numerous surface functional groups. nih.gov Adamantane can serve as a core for the synthesis of dendrimers, creating a platform for attaching multiple copies of a drug or targeting moieties. nih.gov The potential of polycationic adamantane-based dendrimers for cellular uptake without significant cytotoxicity has been noted, suggesting a promising avenue for the delivery of this compound, particularly for applications requiring intracellular access. nih.gov

These advanced delivery systems offer the potential to overcome pharmacokinetic hurdles and enhance the therapeutic index of this compound, making them a critical area for future academic inquiry.

Integration with Multi-omics Approaches for Systems Biology Insights

To fully elucidate the mechanisms of action and potential therapeutic applications of this compound, a systems biology approach integrating various "omics" technologies is essential. frontiersin.org Such an approach moves beyond a single-target focus to provide a holistic understanding of the compound's effects on complex biological systems. ontosight.ai

Multi-omics—encompassing genomics, transcriptomics, proteomics, and metabolomics—can reveal the global molecular changes induced by the compound in cellular or animal models. frontiersin.orgmdpi.com This is particularly relevant for complex conditions like neurodegenerative diseases, where a multitude of pathways are dysregulated. hilarispublisher.comnih.gov For instance, if this compound is investigated for neuroprotective effects, multi-omics analysis of neuronal cells treated with the compound could identify key signaling pathways and regulatory networks that are modulated. hilarispublisher.comnih.gov

In the context of antiviral research, a systems biology approach can help identify host factors that are crucial for viral replication and that are targeted by the compound. mdpi.comnih.govqiagen.com By analyzing the changes in the host cell's transcriptome and proteome upon treatment with this compound during a viral infection, researchers can gain insights into its antiviral mechanisms beyond direct interaction with viral proteins. nih.gov

The integration of multi-omics data requires sophisticated computational and bioinformatic tools to analyze and interpret the large datasets generated. frontiersin.org This will allow for the construction of comprehensive models of the compound's activity, facilitating the identification of novel biomarkers for its efficacy and potentially uncovering new therapeutic indications.

Collaborative Research Initiatives and Open Science Contributions to this compound Research

Accelerating the research and development of promising compounds like this compound will be greatly enhanced through collaborative efforts and a commitment to open science principles.

Given the multidisciplinary nature of modern drug discovery, collaborations between synthetic chemists, pharmacologists, biologists, and computational scientists are crucial. Sharing expertise and resources can overcome the challenges associated with everything from compound synthesis to complex biological evaluation. ijpras.comscilit.com

Open science initiatives, such as the public sharing of research data and methodologies, can prevent the duplication of efforts and foster a more efficient research ecosystem. The deposition of data from preclinical studies of this compound into public databases would allow researchers worldwide to build upon existing knowledge. This is particularly important for a compound that is not yet extensively studied, as it can stimulate new research questions and hypotheses.

Furthermore, participation in public-private partnerships and academic consortia focused on specific disease areas, such as neurodegenerative disorders or emerging viral threats, could provide the necessary funding and infrastructure to advance the study of this compound from the laboratory toward potential clinical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.